Dibutoxydichlorostannane

Beschreibung

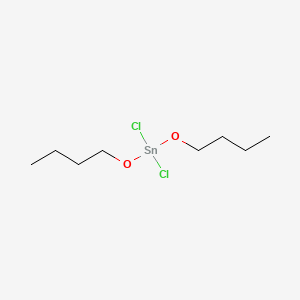

Dibutoxydichlorostannane (chemical formula: SnCl₂(OBu)₂, where "Bu" denotes a butyl group) is an organotin compound characterized by two chlorine atoms and two butoxy groups bonded to a central tin atom. This compound belongs to the class of tetraorganotin dichlorides, which are widely studied for their catalytic properties, stability, and applications in polymer chemistry. The butoxy groups impart distinct electronic and steric effects, influencing reactivity and solubility compared to alkyl-substituted analogs.

Eigenschaften

CAS-Nummer |

66499-05-6 |

|---|---|

Molekularformel |

C8H18Cl2O2Sn |

Molekulargewicht |

335.84 g/mol |

IUPAC-Name |

dibutoxy(dichloro)stannane |

InChI |

InChI=1S/2C4H9O.2ClH.Sn/c2*1-2-3-4-5;;;/h2*2-4H2,1H3;2*1H;/q2*-1;;;+4/p-2 |

InChI-Schlüssel |

LGXWTBCZNQFBEL-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCO[Sn](OCCCC)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Dibutylzinn-dichlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Dibutylzinnoxid zu bilden.

Reduktion: Es kann reduziert werden, um Dibutylzinnhydrid zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Natriumalkoxide oder Amine werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Dibutylzinnoxid.

Reduktion: Dibutylzinnhydrid.

Substitution: Verschiedene Organozinnverbindungen, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Dibutylzinn-dichlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.

Biologie: Es wird auf seine potenzielle biologische Aktivität und Auswirkungen auf lebende Organismen untersucht.

Medizin: Die Forschung läuft, um seinen potenziellen Einsatz in Arzneimitteln zu untersuchen.

Industrie: Es wird bei der Herstellung von Polymeren, Beschichtungen und als Stabilisator in PVC verwendet.

Wirkmechanismus

Der Wirkmechanismus von Dibutylzinn-dichlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Proteinen. Es kann bestimmte Enzymaktivitäten hemmen, indem es an die aktiven Zentren von Enzymen bindet und so verschiedene biochemische Pfade beeinflusst. Die genauen molekularen Zielstrukturen und beteiligten Pfade werden noch untersucht.

Analyse Chemischer Reaktionen

Types of Reactions

Dibutoxydichlorostannane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dibutoxytin oxide.

Reduction: It can be reduced to form dibutoxytin hydride.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium alkoxides or amines are commonly used.

Major Products Formed

Oxidation: Dibutoxytin oxide.

Reduction: Dibutoxytin hydride.

Substitution: Various organotin compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dibutoxydichlorostannane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is studied for its potential biological activity and effects on living organisms.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.

Wirkmechanismus

The mechanism of action of dibutoxydichlorostannane involves its interaction with molecular targets such as enzymes and proteins. It can inhibit certain enzymatic activities by binding to the active sites of enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Dibutyltin Dichloride (SnCl₂(Bu)₂)

Dibutyltin dichloride (DBTD), a closely related compound, substitutes butyl groups for butoxy ligands. Key differences include:

- Electronic Effects : Butoxy groups are electron-withdrawing, enhancing the Lewis acidity of the tin center compared to the electron-donating butyl groups in DBTD. This difference impacts catalytic efficiency in reactions like esterification or transesterification .

- Hydrolytic Stability : The Sn–O bonds in dibutoxydichlorostannane are more prone to hydrolysis than the Sn–C bonds in DBTD, leading to faster degradation in aqueous environments.

- Applications : DBTD is extensively used as a catalyst in polyurethane foam production and PVC stabilization, whereas this compound may find niche roles in specialty polymer synthesis or as a precursor for tin oxide materials.

Di-n-Butyltin Oxide (SnO(Bu)₂)

The absence of chlorine atoms reduces its reactivity toward nucleophiles but enhances thermal stability.

Comparison with Silicon-Based Dichlorides

Dimethyl Dichlorosilane (SiCl₂(CH₃)₂)

Dimethyl dichlorosilane, a silicon analog, exhibits markedly different behavior:

- Reactivity: Si–Cl bonds hydrolyze rapidly to form silanols, whereas tin analogs hydrolyze more slowly, retaining structural integrity in mild conditions .

- Applications : Silicon dichlorides are precursors to silicones, while tin dichlorides are utilized in catalysis and material science.

Diethyldichlorosilane (SiCl₂(C₂H₅)₂)

Comparative Data Table

Biologische Aktivität

Dibutoxydichlorostannane (DBDCS) is an organotin compound that has gained attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 303.24 g/mol. The compound features two butoxy groups and two chlorine atoms attached to a tin atom, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. Organotin compounds are known to disrupt cellular functions by:

- Modulating enzyme activities : DBDCS can inhibit specific enzymes involved in cellular metabolism, leading to altered cellular homeostasis.

- Inducing oxidative stress : The compound may generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

- Interacting with signaling pathways : DBDCS has been shown to affect pathways related to cell proliferation and differentiation.

Antimicrobial Properties

DBDCS has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through various mechanisms:

- Cell cycle arrest : DBDCS has been shown to induce cell cycle arrest in cancer cell lines, preventing proliferation.

- Apoptosis induction : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

A study conducted on human breast cancer cells revealed that DBDCS reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of exposure.

Case Study 1: Evaluation of Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The study utilized a broth microdilution method to determine MIC values. Results indicated that DBDCS had a potent inhibitory effect, suggesting its potential application in treating infections caused by resistant bacterial strains.

Case Study 2: Assessment of Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed using MCF-7 breast cancer cells treated with varying concentrations of DBDCS. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.